

# Illuminating the Path Forward: LaPO<sub>4</sub> Nanoparticles in Biomedical Imaging

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Lanthanum(III) phosphate*

Cat. No.: B089075

[Get Quote](#)

## Introduction: A New Frontier in Theranostics

Lanthanum phosphate (LaPO<sub>4</sub>) nanoparticles are emerging as a versatile and powerful platform in the field of biomedical imaging. Their unique physicochemical properties, including high stability, low toxicity, and the ability to host a variety of lanthanide ions, position them at the forefront of research for developing next-generation contrast agents and theranostic tools. [1] This guide provides a comprehensive overview of the synthesis, functionalization, and application of LaPO<sub>4</sub> nanoparticles in key imaging modalities, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The core advantage of LaPO<sub>4</sub> lies in its crystalline structure, which can be doped with various lanthanide ions (Ln<sup>3+</sup>) to impart specific imaging capabilities. For instance, doping with gadolinium (Gd<sup>3+</sup>) creates potent T1 contrast agents for Magnetic Resonance Imaging (MRI), while incorporating luminescent lanthanides like europium (Eu<sup>3+</sup>) or terbium (Tb<sup>3+</sup>) enables highly sensitive fluorescence imaging. Furthermore, the high atomic number of lanthanides makes these nanoparticles effective contrast agents for X-ray computed tomography (CT). [2][3] [4][5] This inherent multifunctionality opens the door to multimodal imaging, allowing for a more comprehensive and accurate diagnosis.

This document will guide you through the essential methodologies, from the initial synthesis and characterization of these nanoparticles to their application in preclinical imaging scenarios.

# I. Synthesis and Characterization of LaPO<sub>4</sub> Nanoparticles

The foundation of any successful nanoparticle-based imaging application lies in the precise synthesis and thorough characterization of the nanomaterial. This section details two common and reliable methods for synthesizing lanthanide-doped LaPO<sub>4</sub> nanoparticles: hydrothermal synthesis and co-precipitation.

## A. Synthesis Protocols

### 1. Hydrothermal Synthesis of Lanthanide-Doped LaPO<sub>4</sub> Nanoparticles

This method yields crystalline and uniform nanoparticles and is particularly well-suited for incorporating dopants into the LaPO<sub>4</sub> lattice.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol:

- Precursor Solution Preparation:
  - Dissolve Lanthanum(III) chloride (LaCl<sub>3</sub>), and the desired lanthanide dopant chloride (e.g., Gadolinium(III) chloride - GdCl<sub>3</sub>, Europium(III) chloride - EuCl<sub>3</sub>) in deionized water to achieve a total lanthanide concentration of 0.1 M. The molar ratio of the dopant can be varied depending on the desired application (e.g., 5-20 mol% for optimal luminescence or magnetic properties).
  - Prepare a separate 0.1 M aqueous solution of sodium phosphate (Na<sub>3</sub>PO<sub>4</sub>).
- Reaction Mixture:
  - Slowly add the sodium phosphate solution to the lanthanide chloride solution under vigorous stirring. A white precipitate will form.
  - Adjust the pH of the mixture to a desired value (typically between 4 and 9) using dilute hydrochloric acid or sodium hydroxide. The pH can influence the nanoparticle morphology.
- Hydrothermal Treatment:

- Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 120-200°C for 12-24 hours.<sup>[6]</sup> The temperature and time can be adjusted to control the nanoparticle size and crystallinity.

- Purification:
  - After cooling the autoclave to room temperature, collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
  - Wash the nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
  - Dry the final product in an oven at 60°C overnight.

## 2. Co-precipitation Synthesis of LaPO<sub>4</sub> Nanoparticles

This method is a simpler and faster alternative for producing LaPO<sub>4</sub> nanoparticles.<sup>[9][10][11]</sup>

### Protocol:

- Precursor Solution Preparation:
  - Prepare a 0.5 M aqueous solution of Lanthanum(III) nitrate (La(NO<sub>3</sub>)<sub>3</sub>) and any desired dopant nitrates.
  - Prepare a 0.5 M aqueous solution of ammonium phosphate ((NH<sub>4</sub>)<sub>3</sub>PO<sub>4</sub>).
- Precipitation:
  - Slowly add the ammonium phosphate solution to the lanthanide nitrate solution dropwise under constant, vigorous stirring at room temperature.
  - Continue stirring for 1-2 hours to ensure a complete reaction.
- Aging and Purification:
  - Age the resulting suspension for 24 hours at room temperature to allow for particle growth and stabilization.

- Collect the nanoparticles by centrifugation and wash them thoroughly with deionized water and ethanol.
- Drying:
  - Dry the purified nanoparticles in a vacuum oven at 80°C.

## B. Characterization Techniques

Thorough characterization is critical to ensure the synthesized nanoparticles meet the required specifications for biomedical applications.

| Parameter            | Technique                                                                          | Purpose                                                                                                                                                                                                   |
|----------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Size and Morphology  | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)         | To visualize the shape, size, and uniformity of the nanoparticles.                                                                                                                                        |
| Crystallinity        | X-ray Diffraction (XRD)                                                            | To determine the crystal structure and phase purity of the LaPO <sub>4</sub> nanoparticles.                                                                                                               |
| Surface Charge       | Zeta Potential Measurement                                                         | To assess the surface charge of the nanoparticles, which influences their stability in suspension and interaction with biological systems. <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Chemical Composition | Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition and the presence and oxidation state of the lanthanide dopants.                                                                                                      |
| Optical Properties   | Photoluminescence (PL) Spectroscopy                                                | For fluorescently doped nanoparticles, this technique is used to measure the excitation and emission spectra and quantum yield.                                                                           |
| Magnetic Properties  | Vibrating Sample Magnetometry (VSM), Nuclear Magnetic Resonance (NMR) Relaxometry  | For magnetically doped nanoparticles, these techniques are used to measure the magnetic moment and the T1 and T2 relaxivities.                                                                            |

Table 1: Key Characterization Techniques for LaPO<sub>4</sub> Nanoparticles.

## II. Surface Modification for Biocompatibility and Targeting

For in vivo applications, the surface of LaPO<sub>4</sub> nanoparticles must be modified to enhance their biocompatibility, stability in physiological media, and to enable targeted delivery to specific cells or tissues.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## A. PEGylation for Enhanced Stability

Poly(ethylene glycol) (PEG) is a biocompatible polymer that is commonly used to coat nanoparticles. This "stealth" coating reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation time of the nanoparticles in the bloodstream.

Protocol for PEGylation:

- Surface Activation:
  - Disperse the synthesized LaPO<sub>4</sub> nanoparticles in an ethanol solution containing 3-aminopropyltriethoxysilane (APTES) to introduce amine groups onto the surface.
  - Stir the mixture at room temperature for 12 hours.
  - Wash the nanoparticles with ethanol to remove excess APTES.
- PEG Conjugation:
  - Activate the carboxyl group of methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM) using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
  - Add the amine-functionalized LaPO<sub>4</sub> nanoparticles to the activated PEG solution.
  - Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
- Purification:
  - Purify the PEGylated nanoparticles by repeated centrifugation and washing with deionized water to remove unconjugated PEG and coupling reagents.

## B. Antibody Conjugation for Active Targeting

To achieve active targeting, specific antibodies that recognize antigens overexpressed on the surface of target cells (e.g., cancer cells) can be conjugated to the nanoparticles.[20][21][22][23][24]

Protocol for Antibody Conjugation:

- Nanoparticle Functionalization:
  - Functionalize the PEGylated nanoparticles with carboxyl groups by reacting them with succinic anhydride. This provides anchor points for antibody attachment.
- Antibody Activation:
  - Activate the carboxyl groups on the nanoparticle surface using EDC and NHS chemistry, as described in the PEGylation protocol.
- Antibody Conjugation:
  - Add the desired monoclonal antibody to the activated nanoparticle suspension. The primary amine groups on the antibody will react with the activated carboxyl groups on the nanoparticles, forming a stable amide bond.
  - Incubate the mixture for 2-4 hours at room temperature.
- Purification:
  - Separate the antibody-conjugated nanoparticles from unconjugated antibodies using size exclusion chromatography or centrifugation.

### III. Applications in Biomedical Imaging: Protocols and Workflows

This section provides detailed protocols for utilizing lanthanide-doped LaPO<sub>4</sub> nanoparticles in three major biomedical imaging modalities.

#### A. Fluorescence Imaging with Europium-Doped LaPO<sub>4</sub> (LaPO<sub>4</sub>:Eu<sup>3+</sup>) Nanoparticles

LaPO<sub>4</sub> nanoparticles doped with luminescent lanthanides like Eu<sup>3+</sup> can be used as highly sensitive fluorescent probes for in vitro and in vivo imaging.[16][25][26][27][28]

#### In Vitro Cellular Imaging Protocol:

- Cell Culture:
  - Plate the target cells (e.g., HeLa cancer cells) in a glass-bottom dish or a multi-well plate and culture them in appropriate media until they reach 70-80% confluence.
- Nanoparticle Incubation:
  - Disperse the antibody-conjugated LaPO<sub>4</sub>:Eu<sup>3+</sup> nanoparticles in the cell culture medium at a final concentration of 50-100 µg/mL.
  - Incubate the cells with the nanoparticle suspension for 4-24 hours at 37°C in a CO<sub>2</sub> incubator.
- Washing and Fixation:
  - Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound nanoparticles.
  - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Imaging:
  - Image the cells using a confocal fluorescence microscope.
  - Excite the LaPO<sub>4</sub>:Eu<sup>3+</sup> nanoparticles at their characteristic excitation wavelength (e.g., ~395 nm for Eu<sup>3+</sup>) and collect the emission at the corresponding wavelength (e.g., ~615 nm for Eu<sup>3+</sup>).

#### Workflow for In Vitro Fluorescence Imaging:



[Click to download full resolution via product page](#)

Caption: Workflow for in-vitro cell imaging.

## B. Magnetic Resonance Imaging (MRI) with Gadolinium-Doped LaPO<sub>4</sub> (LaPO<sub>4</sub>:Gd<sup>3+</sup>) Nanoparticles

LaPO<sub>4</sub> nanoparticles doped with Gd<sup>3+</sup> act as T1-weighted contrast agents, enhancing the signal in MRI scans.[15][17][19][29]

**In Vivo MRI Protocol (Mouse Model):**

- Animal Model:
  - Use a tumor-bearing mouse model (e.g., subcutaneous xenograft of human cancer cells in a nude mouse).
- Nanoparticle Administration:
  - Administer the PEGylated or antibody-conjugated LaPO<sub>4</sub>:Gd<sup>3+</sup> nanoparticles intravenously via the tail vein at a Gd<sup>3+</sup> dose of 0.05-0.1 mmol/kg.
- MRI Acquisition:
  - Acquire T1-weighted MR images of the mouse before and at various time points after nanoparticle injection (e.g., 0.5, 1, 2, 4, and 24 hours).
  - Use a clinical or preclinical MRI scanner with a dedicated small animal coil.
- Data Analysis:
  - Measure the signal intensity in the tumor region and in a reference tissue (e.g., muscle) in the pre- and post-injection images.
  - Calculate the signal enhancement ratio to quantify the accumulation of the contrast agent in the tumor.

**Mechanism of T1 Contrast Enhancement:**



[Click to download full resolution via product page](#)

Caption: T1 relaxation enhancement by Gd<sup>3+</sup>.

## C. Computed Tomography (CT) Imaging with Lanthanide-Doped LaPO<sub>4</sub> Nanoparticles

The high atomic number of lanthanides allows for significant X-ray attenuation, making LaPO<sub>4</sub> nanoparticles effective contrast agents for CT imaging.[2][4][5][18][27][30][31][32][33]

In Vivo CT Protocol (Mouse Model):

- Animal Model:

- Use a relevant mouse model for the disease under investigation.
- Nanoparticle Administration:
  - Inject the PEGylated LaPO<sub>4</sub> nanoparticles (doped with a high-Z lanthanide like Yb<sup>3+</sup> or Gd<sup>3+</sup>) intravenously at a concentration of 10-20 mg/mL.
- CT Scanning:
  - Perform whole-body CT scans of the mouse before and after nanoparticle administration using a micro-CT scanner.
  - Acquire images at different time points to observe the biodistribution of the nanoparticles.
- Image Analysis:
  - Reconstruct the CT images and measure the Hounsfield Units (HU) in the regions of interest (e.g., tumor, liver, spleen).
  - An increase in HU values post-injection indicates the accumulation of the contrast agent.

#### Quantitative Data Summary:

| Imaging Modality     | Nanoparticle Type                   | Key Performance Metric    | Typical Values                        |
|----------------------|-------------------------------------|---------------------------|---------------------------------------|
| Fluorescence Imaging | LaPO <sub>4</sub> :Eu <sup>3+</sup> | Quantum Yield             | 10-30%                                |
| MRI                  | LaPO <sub>4</sub> :Gd <sup>3+</sup> | T1 Relaxivity ( $r_1$ )   | 5-15 mM <sup>-1</sup> s <sup>-1</sup> |
| CT                   | LaPO <sub>4</sub> :Yb <sup>3+</sup> | X-ray Attenuation (HU/mM) | 20-40 HU/mM                           |

Table 2: Typical Performance Metrics of Lanthanide-Doped LaPO<sub>4</sub> Nanoparticles in Biomedical Imaging.

## IV. Safety and Biocompatibility

A critical consideration for any nanomaterial intended for biomedical use is its safety and biocompatibility. LaPO<sub>4</sub> nanoparticles have generally shown good biocompatibility and low toxicity in preclinical studies. The phosphate core is a naturally occurring component of the body, and the lanthanide ions, when securely encapsulated within the crystal lattice, exhibit minimal leaching and toxicity. However, comprehensive toxicological studies, including long-term fate and clearance of the nanoparticles, are essential before clinical translation.

## V. Conclusion and Future Perspectives

Lanthanide-doped LaPO<sub>4</sub> nanoparticles represent a highly promising and versatile platform for multimodal biomedical imaging. Their tunable properties, coupled with their good biocompatibility, make them ideal candidates for developing advanced diagnostic and theranostic agents. Future research will likely focus on optimizing their *in vivo* performance through more sophisticated surface engineering, including the development of stimuli-responsive nanoparticles that can release drugs or activate their imaging properties in response to specific biological cues within the disease microenvironment. The continued development of these remarkable nanomaterials holds the potential to revolutionize how we diagnose and treat a wide range of diseases.

## References

- Marques, A. C., et al. (2020). Functionalizing nanoparticles with cancer-targeting antibodies: A comparison of strategies. *Journal of Controlled Release*, 320, 180-201. [\[Link\]](#)
- Elster, A. D. (n.d.). Paramagnetic relaxation. *Questions and Answers in MRI*. [\[Link\]](#)
- Marques, A. C., et al. (2020). Functionalizing nanoparticles with cancer-targeting antibodies: A comparison of strategies.
- Ahmad, Z., et al. (2022). Lanthanide-Doped Upconversion Luminescent Nanoparticles—Evolving Role in Bioimaging, Biosensing, and Drug Delivery. *Pharmaceutics*, 14(4), 713. [\[Link\]](#)
- Marques, A. C., et al. (2020). Functionalizing nanoparticles with cancer-targeting antibodies: A comparison of strategies. *Journal of Controlled Release*, 320, 180-201. [\[Link\]](#)
- D'Acunto, M., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization.
- Al-Haj, A. N., et al. (2023). High atomic number nanoparticles to enhance spectral CT imaging aspects. *Materials Advances*, 4(17), 3669-3687. [\[Link\]](#)
- Liu, J., et al. (2022). Upconversion luminescence in lanthanide-doped nanoparticles. *SciSpace*. [\[Link\]](#)

- Balaña, M., et al. (2024). Sodium lanthanide tungstate-based nanoparticles as bimodal contrast agents for in vivo high-field MRI and CT imaging.
- Costa, D., et al. (2020). Tips for the Functionalization of Nanoparticles with Antibodies.
- Elster, A. D. (n.d.). Gadolinium and T1. Questions and Answers in MRI. [Link]
- Liu, J., et al. (2023). Upconversion luminescence in lanthanide-doped nanoparticles. CityUHK Scholars. [Link]
- Liu, J., et al. (2023). Upconversion luminescence in lanthanide-doped nanoparticles.
- Tan, M., et al. (2011). Enhancing Luminescence in Lanthanide-Doped Upconversion Nanoparticles. Wiley Online Library. [Link]
- Pratt, E. C. (2020). Lanthanide Nanoparticles as Contrast Agents for In Vivo Dual Energy Microcomputed Tomography of the Mouse Vasculature.
- Gosset, D. (n.d.). Attenuation of X-rays by high atomic number element.
- ISMRM. (n.d.). The purpose of this talk is presentation of an overview of commonly used contrast agents in MRI... ISMRM Proceedings. [Link]
- Caravan, P. (2009). Basic MR Relaxation Mechanisms & Contrast Agent Design. Journal of Nuclear Medicine Technology, 37(3), 127-136. [Link]
- Jaque, D., & Vetrone, F. (2012). High Resolution Fluorescence Imaging of Cancers Using Lanthanide Ion-Doped Upconverting Nanocrystals. International Journal of Molecular Sciences, 13(7), 8679-8719. [Link]
- Lauffer, R. B. (1987). Paramagnetic metal complexes as water proton relaxation agents for NMR imaging: theory and design. Chemical reviews, 87(5), 901-927. [Link]
- Wang, H., & Zheng, L. (2015). Nanoparticles for CT Imaging. Radiology Key. [Link]
- Zhu, J., et al. (2011). Study on Hydrothermal Synthesis of LaPO<sub>4</sub>:Eu Materials. Advanced Materials Research, 306-307, 638-641. [Link]
- Cormode, D. P., et al. (2018). Evaluation of a lanthanide nanoparticle-based contrast agent for microcomputed tomography of porous channels in subchondral bone. Journal of Orthopaedic Research, 36(11), 2969-2977. [Link]
- Ceto, X., et al. (2016). Size and  $\zeta$ -Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing. Langmuir, 32(41), 10697-10706. [Link]
- Nanbiosis. (2022). Analysis of particle size, concentration and Z-potential of nanoparticles. Nanbiosis. [Link]
- Li, F., et al. (2020). a) In vivo <sup>1</sup>H MRI of tumor-bearing mice after intravenous injection of...
- Lee, Y., et al. (2024). Modulation of the miR-485-3p/PGC-1 $\alpha$  Pathway by ASO-Loaded Nanoparticles Attenuates ALS Pathogenesis. International Journal of Molecular Sciences, 25(9), 4851. [Link]
- Wen, S. (2019). Cancer In-vitro Diagnostics Using Upconversion Nanoprobe.
- Particle Technology Labs. (2009). Nanoparticle Size Distribution Analysis Determination Using Photon Correlation Instrumentation Available from Particle Technology Labs. AZoM.

[Link]

- Zhang, H., et al. (2010). Preparation of LaPO<sub>4</sub> Nanoparticles by Coprecipitation Method. *Journal of the Chinese Ceramic Society*, 38(1), 126-130. [Link]
- Carron, S., et al. (2020). Surface design of photon-upconversion nanoparticles for high-contrast immunocytochemistry. *Nanoscale*, 12(4), 2465-2473. [Link]
- Liu, Y., et al. (2013). Nanoparticulate X-ray Computed Tomography Contrast Agents: From Design Validation to in Vivo Applications. *Accounts of Chemical Research*, 46(3), 763-773. [Link]
- Liu, Y., et al. (2023). MRI Directed Magnevist Effective to Study Toxicity of Gd-Doped Mesoporous Carbon Nanoparticles in Mice Model. *International Journal of Nanomedicine*, 18, 6463-6477. [Link]
- Tantra, R., et al. (2010). Effect of nanoparticle concentration on zeta-potential measurement results and reproducibility. *Particuology*, 8(3), 279-285. [Link]
- Jaque, D., & Vetrone, F. (2012). High Resolution Fluorescence Imaging of Cancers Using Lanthanide Ion-Doped Upconverting Nanocrystals.
- Popov, A., et al. (2022). Heavily Gd-Doped Non-Toxic Cerium Oxide Nanoparticles for MRI Labelling of Stem Cells. *International Journal of Molecular Sciences*, 23(19), 11843. [Link]
- Stanford University. (n.d.).
- Kim, D., et al. (2021). Heavy Metal-Based Nanoparticles as High-Performance X-ray Computed Tomography Contrast Agents.
- Prasad, P. N. (2006). Upconversion Fluorescence Imaging of Cells and Small Animals Using Lanthanide Doped Nanocrystals. *Journal of the American Chemical Society*, 128(24), 7760-7761. [Link]
- Liu, Y., et al. (2017). Toxicity evaluation of Gd<sub>2</sub>O<sub>3</sub>@SiO<sub>2</sub> nanoparticles prepared by laser ablation in liquid as MRI contrast agents in vivo. *International Journal of Nanomedicine*, 12, 5749-5759. [Link]
- He, S., et al. (2022). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. *Theranostics*, 12(2), 539-560. [Link]
- Vatsa, B. G., & Bahadur, J. (2021). Novel method for synthesis of ultra small LaPO<sub>4</sub>:Eu<sup>3+</sup> nanoparticles. INIS-IAEA. [Link]
- Ghasemi, S., et al. (2021). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. *New Journal of Chemistry*, 45(27), 12224-12232. [Link]
- ResearchGate. (n.d.). Detailed steps of the co-precipitation method.
- Kareiva, A. (2019).
- Enikeeva, L. V., et al. (2021). Synthesis under hydrothermal conditions and structural transformations of nanocrystals in the LaPO<sub>4</sub> – YPO<sub>4</sub> – (H<sub>2</sub>O) system.
- Nano Is Future. (2019, July 28).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. High atomic number nanoparticles to enhance spectral CT imaging aspects - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00231D [pubs.rsc.org]
- 3. Sodium lanthanide tungstate-based nanoparticles as bimodal contrast agents for in vivo high-field MRI and CT imaging - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01157K [pubs.rsc.org]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. gosset.ai [gosset.ai]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis under hydrothermal conditions and structural transformations of nanocrystals in the LaPO<sub>4</sub> – YPO<sub>4</sub> – (H<sub>2</sub>O) system | Enikeeva | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. U6-S04. Analysis of particle size, concentration and Z-potential of nanoparticles (On-site&Remote) OUTSTANDING - Nanbiosis [nanbiosis.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 17. MRI Directed Magnevist Effective to Study Toxicity of Gd-Doped Mesoporous Carbon Nanoparticles in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Toxicity evaluation of Gd<sub>2</sub>O<sub>3</sub>@SiO<sub>2</sub> nanoparticles prepared by laser ablation in liquid as MRI contrast agents in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. Functionalizing nanoparticles with cancer-targeting antibodies: A comparison of strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. High Resolution Fluorescence Imaging of Cancers Using Lanthanide Ion-Doped Upconverting Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Nanoparticles for CT Imaging | Radiology Key [radiologykey.com]
- 31. Evaluation of a lanthanide nanoparticle-based contrast agent for microcomputed tomography of porous channels in subchondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Sample Composition: High-Z Materials | MicroCT Facility (MCT) [mct.stanford.edu]
- To cite this document: BenchChem. [Illuminating the Path Forward: LaPO<sub>4</sub> Nanoparticles in Biomedical Imaging]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089075#lapo-nanoparticles-in-biomedical-imaging>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)